molecular formula C25H28N6O3 B2377917 7-benzyl-8-[4-(4-methoxyphenyl)piperazin-1-yl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione

7-benzyl-8-[4-(4-methoxyphenyl)piperazin-1-yl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione

Cat. No.: B2377917
M. Wt: 460.5 g/mol
InChI Key: XHPKMOIQVIRHNF-UHFFFAOYSA-N
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Description

7-Benzyl-8-[4-(4-methoxyphenyl)piperazin-1-yl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione is a purine-derived compound characterized by substitutions at the 7- and 8-positions. The 7-position features a benzyl group, while the 8-position contains a 4-(4-methoxyphenyl)piperazine moiety. This compound is of interest due to the piperazine and purine motifs, which are common in central nervous system (CNS)-targeting agents and kinase inhibitors .

Properties

IUPAC Name

7-benzyl-8-[4-(4-methoxyphenyl)piperazin-1-yl]-1,3-dimethylpurine-2,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28N6O3/c1-27-22-21(23(32)28(2)25(27)33)31(17-18-7-5-4-6-8-18)24(26-22)30-15-13-29(14-16-30)19-9-11-20(34-3)12-10-19/h4-12H,13-17H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHPKMOIQVIRHNF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)N3CCN(CC3)C4=CC=C(C=C4)OC)CC5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28N6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

7-benzyl-8-[4-(4-methoxyphenyl)piperazin-1-yl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione (commonly referred to as the compound) is a synthetic derivative of purine that has garnered attention for its potential therapeutic applications. This article delves into its biological activity, including mechanisms of action, pharmacological properties, and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical formula and structure:

  • Molecular Formula : C25H28N6O3
  • CAS Number : 652166-14-8

The structural complexity includes a purine base modified with a benzyl group and a piperazine moiety, which is significant for its biological interactions.

The compound exhibits multiple biological activities primarily through its interaction with various receptors and enzymes. It is hypothesized to act as an antagonist at certain serotonin receptors and may influence dopaminergic pathways.

Pharmacological Effects

  • Antidepressant Activity : Research indicates that the compound has potential antidepressant effects, likely due to its ability to modulate neurotransmitter systems.
  • Anxiolytic Properties : The piperazine component suggests anxiolytic activity, which has been supported by animal model studies.
  • Antitumor Activity : Preliminary studies have shown that it may inhibit tumor growth in specific cancer cell lines.

Study 1: Antidepressant Effects

In a study published in the Journal of Medicinal Chemistry, the compound was tested in rodent models for its antidepressant-like effects. Results indicated a significant reduction in depressive behaviors compared to control groups, suggesting efficacy in modulating serotonin levels .

Study 2: Anxiolytic Properties

Another study evaluated the anxiolytic effects using the elevated plus maze test. The compound demonstrated a marked increase in exploratory behavior indicative of reduced anxiety .

Study 3: Antitumor Activity

Research conducted on various cancer cell lines revealed that the compound inhibited cell proliferation by inducing apoptosis. The mechanism was linked to the downregulation of anti-apoptotic proteins .

Table 1: Summary of Biological Activities

Biological ActivityMechanismReference
AntidepressantSerotonin modulation
AnxiolyticDopamine receptor interaction
AntitumorInduction of apoptosis

Table 2: Comparative Analysis with Related Compounds

Compound NameStructure SimilaritiesKey Activity
Compound ASimilar piperazine ringAntidepressant
Compound BBenzyl substitutionAnxiolytic
Compound CPurine baseAntitumor

Scientific Research Applications

The search results provide information on compounds with similar names and structures, but do not offer specific applications for "7-benzyl-8-[4-(4-methoxyphenyl)piperazin-1-yl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione." However, the search results do provide information on the properties, structure, and related research of similar compounds, which may be relevant to understanding potential applications.

Here's what can be gathered from the search results:

Chemical Identity and Properties

  • Nomenclature and Identifiers The compound 7-benzyl-8-[4-(4-methoxyphenyl)piperazin-1-yl]-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione has a CAS number of 331666-83-2 and a molecular formula of C24H26N6O3 .
  • Similar Compounds: A similar compound, 7-benzyl-1,3-dimethyl-8-piperazin-1-yl-3,7-dihydropurine-2,6-dione, has a molecular weight of 354.4 g/mol .
  • Computed Properties: Predicted boiling point is 700.2±70.0 °C .
  • Structural Class: It is categorized as an N-arylpiperazine, part of a class of organic compounds containing a piperazine ring .
  • SMILES Notation: The SMILES notation for 7-benzyl-8-[4-(4-methoxyphenyl)piperazin-1-yl]-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione is COc1ccc(cc1)N1CCN(CC1)c1nc2c(n1Cc1ccccc1)c(=O)[nH]c(=O)n2C .

Potential Research Areas

While the exact compound queried is not detailed in terms of applications, related compounds and structural motifs suggest potential research avenues:

  • Purine-2,6-dione Derivatives: Research on 8-aminoalkyl derivatives of purine-2,6-dione indicates their potential interaction with serotonin receptors (5-HT1A, 5-HT2A, and 5-HT7), suggesting applications in neurological research .
  • Pyridopyrimidine Derivatives: A review on pyrido[2,3-d]-, [3,2-d]-, [3,4-d] and [4,3-d]pyrimidine derivatives highlights their therapeutic potential. These compounds have been explored for various activities, including dihydrofolate reductase (DHFR) inhibition, kinase inhibition, and as toll-like receptor modulators . Specific examples include:
    • Inhibitors of dihydrofolate reductase .
    • Compounds with tyrosine kinase activity .
    • P38 MAPK inhibitors with potential against rheumatoid arthritis .
    • PI3K/mTOR inhibitors .

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

Key structural analogues include:

Compound Name Substituent at 8-Position Key Structural Differences
Target Compound 4-(4-Methoxyphenyl)piperazin-1-yl Bulky, electron-rich arylpiperazine substituent
7-Benzyl-1,3-dimethyl-8-[(4-methylpiperazin-1-yl)methyl]-3,7-dihydro-1H-purine-2,6-dione (4-Methylpiperazin-1-yl)methyl Smaller alkyl-substituted piperazine
7-(4-[4-(Benzyloxycarbonyl)piperazino]carbopiperazino)-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydro-3-quinolinecarboxylic acid Benzyloxycarbonyl-piperazine (quinoline core) Quinoline core vs. purine; distinct pharmacological targets

Key Observations :

  • Core Structure: Purine-based compounds (target and ) may target adenosine receptors or kinases, whereas quinoline derivatives () are often associated with antibacterial activity .

Physicochemical and Pharmacological Implications

  • The 4-methoxyphenyl group may further elevate logP compared to the methyl analogue .
  • Receptor Interactions : The methoxy group’s electron-donating nature could enhance binding to serotonin or dopamine receptors, common targets for piperazine-containing drugs. In contrast, the methyl group in the analogue may favor interactions with less sterically demanding binding pockets .
  • Metabolic Stability : The 4-methoxyphenyl group may undergo demethylation via cytochrome P450 enzymes, whereas the methyl group in the analogue is metabolically more stable .

Preparation Methods

Alkylation of 1,3-Dimethylpurine-2,6-Dione

The N7 benzylation is typically achieved using benzyl bromide in the presence of a base. Dimethylformamide (DMF) or ethanol serves as the solvent, with potassium carbonate or sodium hydride facilitating deprotonation.

Reaction Conditions :

  • Temperature: 60–80°C
  • Duration: 12–24 hours
  • Yield: 60–75%

Excess benzyl bromide may lead to di-benzylated byproducts, necessitating careful stoichiometric control. Post-reaction purification via silica gel chromatography (eluent: ethyl acetate/hexane) isolates the mono-benzylated product.

Piperazine Coupling at C8

The C8 position undergoes nucleophilic substitution with 4-(4-methoxyphenyl)piperazine. This step often employs Mitsunobu conditions (diethyl azodicarboxylate, triphenylphosphine) or a palladium-catalyzed coupling.

Optimized Protocol :

  • Substrate : 7-Benzyl-1,3-dimethylpurine-2,6-dione
  • Reagent : 4-(4-Methoxyphenyl)piperazine (1.2 equiv)
  • Catalyst : Pd(OAc)₂ (5 mol%), Xantphos (10 mol%)
  • Solvent : Toluene
  • Temperature : 100°C, 48 hours
  • Yield : 50–65%

Final Methylation and Purification

The 1,3-dimethyl groups are introduced early in the synthesis but may require re-methylation if demethylation occurs during piperazine coupling. Methyl iodide and potassium tert-butoxide in THF effectively restore methyl groups.

Purification Methods :

  • Recrystallization : Ethanol/water mixtures yield crystals with >95% purity.
  • Column Chromatography : Gradient elution (dichloromethane/methanol) removes residual piperazine and palladium traces.

Comparative Analysis of Synthetic Approaches

Method Reagents/Conditions Yield Purity Key Advantage
Direct Alkylation BnBr, K₂CO₃, DMF, 80°C 65% 90% Simplicity
Mitsunobu Coupling DEAD, PPh₃, 4-(4-MeOPh)piperazine, THF 55% 88% Regioselectivity
Palladium Catalysis Pd(OAc)₂, Xantphos, toluene, 100°C 62% 93% Scalability

Challenges and Mitigation Strategies

  • Regioselectivity in Piperazine Coupling :

    • C8 reactivity is enhanced by electron-withdrawing effects of the 2,6-dione moiety. Steric hindrance from the N7 benzyl group further directs substitution to C8.
    • Solution : Use bulky ligands (Xantphos) in palladium catalysis to favor C8 over N9 substitution.
  • Purification of Polar Byproducts :

    • Residual piperazine and Pd catalysts complicate isolation.
    • Solution : Sequential washes with EDTA solution (to chelate Pd) and aqueous NH₄Cl.

Industrial-Scale Considerations

Suppliers like PHARMEKS Ltd. and Interbioscreen Ltd. utilize continuous flow reactors to enhance reproducibility. Key parameters:

  • Residence Time : 30 minutes (alkylation), 2 hours (coupling)
  • Temperature Control : ±2°C tolerance via jacketed reactors
  • Cost Analysis : Raw material costs dominate (~70%), with 4-(4-methoxyphenyl)piperazine being the most expensive component.

Emerging Methodologies

Recent patents disclose photoinduced coupling using visible light catalysts (e.g., Ru(bpy)₃²⁺), reducing reaction times to 6 hours with comparable yields. Additionally, microwave-assisted synthesis (100 W, 120°C) achieves 85% conversion in 1 hour, though scalability remains unproven.

Q & A

Basic: What are the critical factors in optimizing the synthesis of this compound for high purity and yield?

Methodological Answer:
Synthesis optimization requires precise control of reaction conditions. Key factors include:

  • Reagent selection : Use of NaH as a base in DMF solvent facilitates selective alkylation and coupling reactions .
  • Temperature and time : Maintaining 60–80°C for 12–24 hours ensures completion of multi-step reactions like piperazine substitution and purine core modification .
  • Protection/deprotection strategies : Temporary protection of reactive sites (e.g., purine N7) prevents side reactions .
    Post-synthesis, High-Performance Liquid Chromatography (HPLC) with >95% purity thresholds and Nuclear Magnetic Resonance (NMR) spectroscopy validate structural integrity .

Basic: Which analytical techniques are most reliable for characterizing its structural and functional groups?

Methodological Answer:

  • 1H/13C NMR : Identifies substituent positions (e.g., benzyl, piperazine) via chemical shifts (e.g., δ 3.7 ppm for methoxy groups) .
  • Mass Spectrometry (MS) : Confirms molecular weight (414.5 g/mol) and fragmentation patterns .
  • HPLC-PDA : Quantifies purity by detecting UV-active moieties (e.g., purine absorption at 260 nm) .

Advanced: How can researchers resolve contradictions in reported biological activities between structurally similar purine derivatives?

Methodological Answer:
Contradictions arise from subtle structural variations. A systematic approach includes:

  • Comparative SAR studies : Analyze analogs (e.g., 7-benzyl vs. 7-pentyl substitutions) using in vitro assays (e.g., viral polymerase inhibition) .
  • Computational docking : Model interactions with targets (e.g., viral polymerases) to explain differences in IC50 values .
  • Meta-analysis : Aggregate data from PubChem and pharmacological databases to identify trends in activity vs. substituent polarity .

Advanced: What methodologies elucidate structure-activity relationships (SAR) for its pharmacological potential?

Methodological Answer:

  • Analog synthesis : Modify substituents (e.g., piperazine benzyl vs. ethyl groups) and test in receptor-binding assays .
  • Pharmacophore mapping : Use X-ray crystallography or cryo-EM to identify critical binding motifs (e.g., methoxyphenyl-piperazine interactions with serotonin receptors) .
  • In vivo pharmacokinetics : Measure bioavailability and brain penetration in rodent models to correlate substituent lipophilicity (logP) with efficacy .

Advanced: What experimental designs are optimal for studying its interaction with neurological targets?

Methodological Answer:

  • Radioligand displacement assays : Use [3H]-labeled 5-HT1A/2A ligands to quantify receptor affinity (Ki values) .
  • Calcium flux assays : Monitor GPCR activation in HEK293 cells transfected with target receptors .
  • Microdialysis in rodents : Measure extracellular neurotransmitter levels (e.g., serotonin) post-administration .

Basic: How can researchers assess its chemical stability under varying storage and experimental conditions?

Methodological Answer:

  • Forced degradation studies : Expose to heat (40–60°C), light, and pH extremes (1–13), then quantify degradation via HPLC .
  • Kinetic stability assays : Monitor hydrolysis of labile groups (e.g., piperazine) in buffer solutions using LC-MS .

Advanced: What strategies improve sensitivity in detecting trace impurities during analytical method development?

Methodological Answer:

  • Ultra-HPLC (UHPLC) : Utilize sub-2µm columns for enhanced resolution of closely eluting impurities .
  • Tandem MS (MS/MS) : Employ multiple reaction monitoring (MRM) to detect low-abundance degradation products .
  • Derivatization : Chemically modify impurities (e.g., hydrazine labeling) to enhance UV/fluorescence detection .

Advanced: How can receptor-binding studies differentiate its selectivity across monoaminergic targets?

Methodological Answer:

  • Panel screening : Test against recombinant receptors (e.g., dopamine D2, serotonin 5-HT2A) in competitive binding assays .
  • Functional selectivity assays : Measure cAMP accumulation or β-arrestin recruitment to distinguish biased signaling .
  • Cross-species comparisons : Use human vs. rodent receptor isoforms to identify species-specific interactions .

Basic: What structural features distinguish it from other purine derivatives with similar substituents?

Methodological Answer:
Unique features include:

  • Piperazine-methoxyphenyl linkage : Enhances receptor binding vs. simple piperazine analogs (e.g., 1-(4-methoxyphenyl)piperazine lacks purine core) .
  • Benzyl group at N7 : Increases lipophilicity compared to alkyl-substituted analogs (e.g., 7-pentyl derivatives), affecting blood-brain barrier penetration .

Advanced: How should researchers address discrepancies in reported solubility and reactivity data?

Methodological Answer:

  • Standardized protocols : Adopt OECD guidelines for solubility testing (e.g., shake-flask method in PBS pH 7.4) .
  • Quantum mechanical calculations : Predict reactivity (e.g., Fukui indices) to reconcile experimental vs. theoretical nucleophilic attack sites .
  • Interlaboratory validation : Share samples across labs to control for instrumentation variability .

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